molecular formula C11H12N4O B13349714 N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine

N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B13349714
M. Wt: 216.24 g/mol
InChI Key: ACQBTRKWJNDKPX-UHFFFAOYSA-N
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Description

N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a methoxypyrimidinyl group and two amino groups. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine typically involves the reaction of 6-methoxypyrimidine-4-amine with benzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine: A similar compound with a different substitution pattern on the pyrimidine ring.

    N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Another related compound with pyridine groups instead of methoxypyrimidine.

Uniqueness

N1-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

4-N-(6-methoxypyrimidin-4-yl)benzene-1,4-diamine

InChI

InChI=1S/C11H12N4O/c1-16-11-6-10(13-7-14-11)15-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)

InChI Key

ACQBTRKWJNDKPX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NC2=CC=C(C=C2)N

Origin of Product

United States

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